2-Pentanamine, (2S)-
Overview
Description
2-Pentanamine, (2S)- is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
One of the significant applications of 2-Pentanamine, (2S)-, is in the field of pharmacology. A study has shown that the stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, which includes 2-Pentanamine, (2S)-, exhibit varying degrees of anticholinergic activity. This has implications for the development of new drugs, particularly for conditions like overactive detrusor syndrome (Oyasu et al., 1994).
Material Science and Solar Energy
In material science, particularly in solar energy applications, 2-Pentanamine, (2S)-, has been studied. For instance, pentanary Cu(InGa)(SeS)2 absorbers were prepared by selenization and sulfurization methods to improve V oc in solar cells, where the "sulfurization degree" was a key factor in enhancing Ga diffusion (Goushi et al., 2009).
Chemical Catalysis and Reactions
In the field of chemical catalysis and reactions, studies have shown that 2-Pentanamine, (2S)-, can be a product in the hydrogenation of cis-2-pentenenitrile over Ni/alumina. This reaction also leads to isomerisation to different nitriles and amine forms, showing the compound's relevance in hydrogenation reactions (Canning et al., 2006).
Biomedical Research
In biomedical research, the pharmacokinetics of various stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats, including 2-Pentanamine, (2S)-, have been studied. This research aids in understanding how such compounds are metabolized and utilized within biological systems (Suzuki et al., 1994).
Advanced Sensing Technologies
In advanced sensing technologies, derivatives of pentanamide, which include 2-Pentanamine, (2S)-, have been used to develop electrochemical microsensors for in vivo monitoring of hydrogen peroxide in Parkinson's disease mouse brains. This demonstrates the compound's potential in creating sensitive and selective diagnostic tools (Luo et al., 2022).
Mechanism of Action
Target of Action
(2S)-2-Pentanamine, also known as 2-Pentanamine, is a primary amine . Primary amines are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
As a primary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces . The specific interactions and resulting changes would depend on the particular target.
Action Environment
The action, efficacy, and stability of (2S)-2-Pentanamine can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of amines can be influenced by pH, with amines being more reactive in acidic conditions .
Properties
IUPAC Name |
(2S)-pentan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIPFLJVCPEKU-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.